
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a dihydrobenzo(k)fluoranthene skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by dihydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating molecular recognition and binding processes.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
The mechanism of action of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene: Lacks the hydroxyl groups, resulting in different chemical properties.
2,3-Dihydrobenzo(k)fluoranthene-2,3-diol: Lacks the fluorine atom, affecting its reactivity and interactions.
9-Fluoro-2,3-dihydrobenzo(a)fluoranthene-2,3-diol: Similar structure but with a different ring system, leading to variations in its chemical behavior.
Uniqueness: The presence of both a fluorine atom and hydroxyl groups in 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol makes it unique among similar compounds
Eigenschaften
CAS-Nummer |
116208-70-9 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
9-fluoro-2,3-dihydrobenzo[k]fluoranthene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-16-15(8-11(10)6-12)13-2-1-3-14-19(13)17(16)9-18(22)20(14)23/h1-9,18,20,22-23H |
InChI-Schlüssel |
AYIYCBCMCMSDDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=C(C=CC5=C4)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


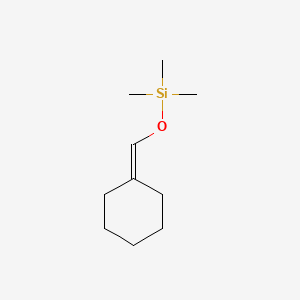

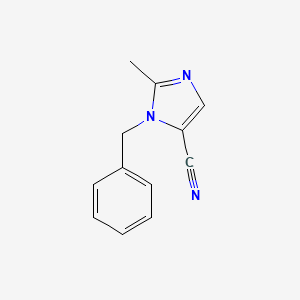

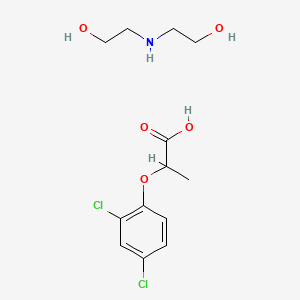
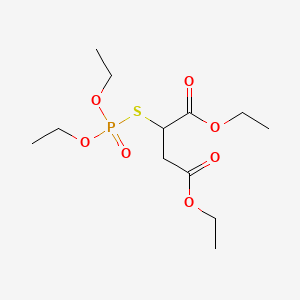
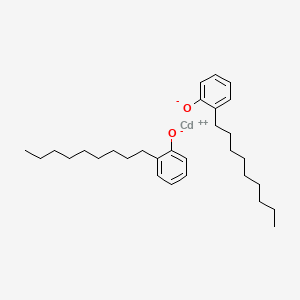
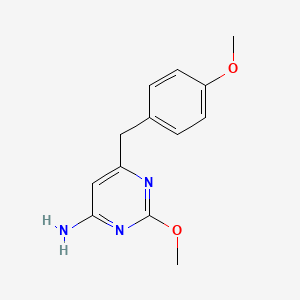
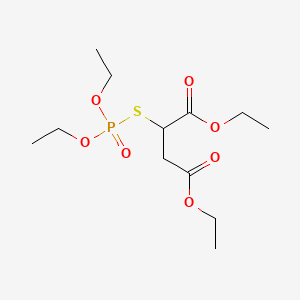
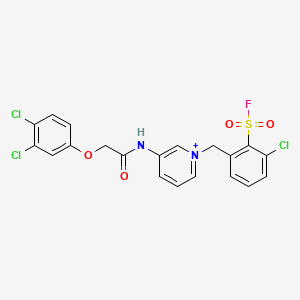
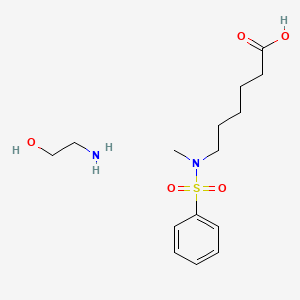
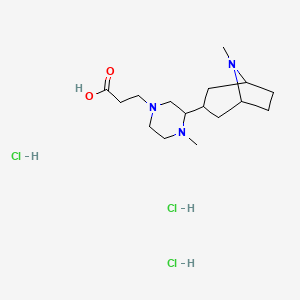
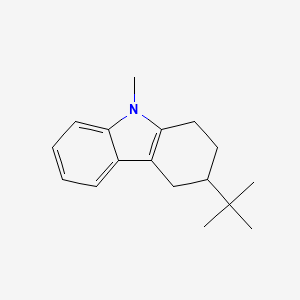
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
